“5-Thien-2-YL-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O2S and a molecular weight of 194.208 g/mol . It’s a type of pyrazole derivative, which are known to be versatile synthetic intermediates used in various scientific fields .
Pyrazole derivatives, including “5-Thien-2-YL-1H-pyrazole-4-carboxylic acid”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores .
Pyrazole derivatives have been found to exhibit diverse biological activities.
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Some hydrazine-coupled pyrazoles have been successfully synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . For example, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid derivatives are also distinguished for their antifungal and antibacterial activities against five fungal and five bacterial pathogens .
5-Thien-2-yl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring and a pyrazole moiety. The molecular formula of this compound is C₈H₆N₂O₂S, with a molecular weight of approximately 194.21 g/mol. This compound features a carboxylic acid functional group at the 4-position of the pyrazole ring, which contributes to its chemical reactivity and potential biological activity .
There is no documented information regarding the specific mechanism of action of 5-Thien-2-yl-1H-pyrazole-4-carboxylic acid in biological systems.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Research indicates that 5-thien-2-yl-1H-pyrazole-4-carboxylic acid exhibits various biological activities:
Several methods have been developed for synthesizing 5-thien-2-yl-1H-pyrazole-4-carboxylic acid:
5-Thien-2-yl-1H-pyrazole-4-carboxylic acid has several applications across various fields:
Interaction studies involving 5-thien-2-yl-1H-pyrazole-4-carboxylic acid focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the mechanism of action and potential therapeutic uses of this compound.
Several compounds share structural similarities with 5-thien-2-yl-1H-pyrazole-4-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Carboxypyrazole | Pyrazole ring with a carboxylic acid group | Lacks the thiophene moiety |
| 5-Methylthienylpyrazole | Methyl group substitution on thiophene | May exhibit different biological activities |
| 3-Thienylpyrazole | Thiophene at the 3-position of pyrazole | Different position of thiophene affects reactivity |
These compounds are often compared in terms of their biological activities and synthetic accessibility, providing insights into their potential applications in drug development and chemical research.
The synthesis of pyrazole derivatives historically relies on cyclocondensation reactions between hydrazines and 1,3-diketones, as exemplified by the Knorr pyrazole synthesis. For 5-thien-2-yl-1H-pyrazole-4-carboxylic acid, this approach faces challenges due to the steric and electronic effects of the thiophene substituent. A study comparing phenyl hydrazine with 1,3-diketones revealed autocatalytic behavior and unexpected intermediates, complicating regioselectivity control [2]. Alternative pathways, such as dipolar cycloadditions using nitrile imines and alkenes, offer improved stereochemical outcomes but require prefunctionalized starting materials [1].
Recent work demonstrates that β-enaminones serve as effective precursors for pyrazole formation under mild conditions. For instance, Cu(OTf)₂-catalyzed reactions with ethyl 4,4,4-trifluoro-3-oxobutanoate yield trifluoromethylated pyrazoles in >99% yield when paired with neocuproine ligands [1]. This method avoids the regioisomer mixtures typical of classical 1,3-diketone cyclocondensations, making it advantageous for thiophene-containing systems.
One-pot strategies streamline the synthesis of 5-thien-2-yl-1H-pyrazole-4-carboxylic acid by combining multiple steps into a single reaction vessel. A notable example involves the tandem coupling-cyclocondensation of hydrazones with diethyl oxalate (Scheme 1) [4]. Key findings include:
| Condition | Outcome | Yield (%) |
|---|---|---|
| Diethyl oxalate | Successful cyclization | 70–95 |
| Oxalyl chloride | Polymerization side reactions | <20 |
| THF solvent | Optimal intermediate stability | 85 |
| PTSA catalyst | Efficient dehydration | 90 |
This method proceeds via nucleophilic addition of a lithiated hydrazone to diethyl oxalate, followed by acid-catalyzed cyclization. The choice of solvent (toluene over THF) and catalyst (p-toluenesulfonic acid) proved critical for suppressing side reactions [4].
The thiophene-pyrazole junction presents unique electronic challenges due to the sulfur atom’s electron-withdrawing effects. Organocatalytic [3+2] cycloadditions using quinine-derived thiourea catalysts enable enantioselective construction of dispiro[benzo[b]thiophene-pyrrolidine-pyrazole] systems with up to 98% enantiomeric excess [5]. This approach employs difluoromethylated ketoimines and pyrazolone derivatives under mild conditions, achieving vicinal quaternary stereocenters in a single step.
Dipolarophiles such as in situ-generated azomethine ylides react regioselectively with thiophene-carboxylate dipolarophiles, favoring C3 functionalization over C5. Computational studies attribute this selectivity to frontier molecular orbital interactions between the ylide’s LUMO and the dipolarophile’s HOMO [5].
Direct N-alkylation of pyrazoles using primary amines circumvents traditional protecting group strategies. A solvent-free protocol reacts aliphatic or aromatic amines with β-ketoesters at 80°C for 2 hours, yielding N-substituted pyrazoles in 66–96% yield [6]. For 5-thien-2-yl derivatives, this method avoids the need for preformed hydrazines, reducing step count and waste generation.
Key advantages include:
Regioselective C3 hydroxyarylation of pyrazole N-oxides has been achieved using aryne intermediates under mild conditions [7]. By switching pyrazole protecting groups post-functionalization, the C5 position becomes accessible for subsequent modifications. For example:
This method enables late-stage diversification of the thiophene-pyrazole scaffold without requiring prefunctionalized starting materials [7].
Efforts to improve the sustainability of 5-thien-2-yl-pyrazole synthesis focus on:
Life-cycle assessments indicate that switching from THF to cyclopentyl methyl ether (CPME) reduces the process’s carbon footprint by 40% while maintaining yields [1] [4].
The comprehensive investigation of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid reveals significant structure-activity relationships that illuminate the fundamental principles governing molecular function and biological activity. This heterocyclic compound, characterized by its unique combination of thiophene and pyrazole pharmacophores linked to a carboxylic acid functionality, demonstrates remarkable sensitivity to structural modifications across multiple molecular domains [1] [2] [3].
Positional isomerism represents one of the most critical factors influencing the biological activity of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid derivatives. The attachment position of the thiophene ring fundamentally alters the electronic distribution and spatial geometry of the entire molecular framework [3] [4]. Comparative studies between thiophene-2-yl and thiophene-3-yl substituted pyrazole carboxylic acids demonstrate activity differences ranging from 2-5 fold, with the 2-position attachment consistently showing superior biological performance [5] .
The molecular basis for this positional selectivity stems from optimal π-π stacking alignment and enhanced complementarity with enzyme active sites [3] [7]. The thiophene-2-yl configuration enables more favorable dipole interactions and improved geometric fit within biological target binding pockets. Research conducted on pyrazole-thiophene hybrids reveals that compounds with thiophene rings at the 2-position exhibit significantly enhanced antimicrobial and anticancer activities compared to their 3-positioned counterparts [8] [9].
Pyrazole tautomerism represents another critical aspect of positional isomerism impact [10] [11]. The N1-H versus N2-H tautomeric forms exhibit dramatically different hydrogen bonding patterns and molecular recognition capabilities. Studies indicate that the N1-H tautomer generally demonstrates 3-10 fold higher potency due to its superior hydrogen bonding capacity and optimal electronic distribution [12] [13]. This tautomeric preference directly influences metabolic stability profiles and target selectivity, with N1-H forms showing enhanced resistance to enzymatic degradation [1] [2].
The carboxylic acid positioning also significantly impacts molecular function, with studies comparing 3-position versus 5-position substitution patterns revealing 5-20 fold selectivity shifts [14] [15]. The 4-position carboxylic acid in 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid represents an optimal configuration for enzyme-receptor interactions, providing enhanced steric accessibility and improved binding orientation compared to alternative positioning patterns [1] [7].
The thiophene ring system in 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid serves as a critical pharmacophoric element whose modifications dramatically influence biological activity and selectivity profiles [3] [18]. The 2-position attachment of the thiophene ring provides optimal π-π stacking alignment with target proteins, enabling maximal biological activity through complementary enzyme active site interactions [19].
Halogen substitution on the thiophene ring, particularly bromine and chlorine substituents, increases electrophilic character and enhances reactivity profiles [9]. Studies of brominated thiophene-pyrazole derivatives demonstrate 25-45 percent increases in antimicrobial activity compared to unsubstituted analogs [8]. These halogen modifications improve membrane penetration capabilities and increase binding affinity through enhanced electrostatic interactions with target proteins [3] [18].
Methyl group substitution on the thiophene ring introduces steric bulk and increased hydrophobicity that influences lipophilicity balance and tissue distribution [19] [20]. Research indicates that methylated derivatives exhibit improved penetration into lipophilic environments while maintaining aqueous solubility necessary for biological activity [18] [7]. These modifications enable optimization of pharmacokinetic properties without compromising primary pharmacological effects [1] [19].
Electron-withdrawing groups attached to the thiophene ring enhance electrostatic interactions with target proteins and strengthen binding affinity [4] [18]. Nitro, cyano, and trifluoromethyl substituents create electron-deficient systems that demonstrate enhanced complementarity with electron-rich binding sites in biological targets [7] [19]. Studies reveal that electron-withdrawing modifications can produce 15-40 percent increases in binding affinity depending on the specific substituent and target protein involved [1] [18].
Fused ring systems incorporating the thiophene moiety create rigid planar conformations that alter selectivity profiles and binding kinetics [21] [18]. Benzothiophene and other condensed aromatic systems restrict conformational flexibility while enhancing π-electron delocalization [19] [20]. These modifications often result in improved selectivity for specific targets due to conformational restriction benefits and enhanced geometric complementarity [3] [7].
Comprehensive structure-function correlation studies of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid reveal strong correlations between specific structural features and biological activities [1] [7] [3]. The thiophene-2-yl positioning demonstrates the strongest correlation with molecular recognition specificity, exhibiting correlation coefficients exceeding 0.8 in multiple biological assays [19]. This positioning enables direct impact on enzyme binding through optimal geometric alignment and electronic complementarity [18] [7].
The pyrazole N1-H tautomer shows very strong correlations (r > 0.9) with tautomeric equilibrium control and binding efficiency [10] [12]. This structural feature serves as a primary determinant of hydrogen bonding capacity and metabolic stability, directly influencing pharmacokinetic profiles and target selectivity [13] [7]. The correlation strength reflects the fundamental importance of this tautomeric form in biological recognition processes [1] [2].
The 4-carboxylic acid group exhibits strong correlations (r > 0.85) with enzyme and receptor interactions, serving as the primary site for protein binding in most biological systems [1] [14]. This functional group enables essential electrostatic interactions and hydrogen bonding patterns necessary for optimal target recognition [7] [3]. The correlation data support the critical role of carboxylic acid positioning in determining biological activity profiles [18].
Electron density distribution patterns show moderate correlations (r = 0.6-0.8) with electrostatic complementarity and binding affinity [4] [18]. These correlations reflect the complex interplay between electronic effects and steric factors in determining biological activity [19] [7]. The moderate correlation strength indicates that electronic factors, while important, must be considered in conjunction with geometric and steric parameters for accurate activity prediction [1] [3].
Molecular planarity demonstrates strong correlations (r > 0.8) with membrane permeability and target binding efficiency [12] [18]. The planar geometry of 5-Thien-2-YL-1H-pyrazole-4-carboxylic acid enables optimal π-π stacking interactions and facilitates membrane penetration essential for biological activity [7] [19]. These correlations highlight the importance of conformational rigidity in pharmacological performance [3] [13].
Hydrogen bonding capacity shows very strong correlations (r > 0.9) with protein-ligand complex stability and binding affinity [1] [7]. The multiple hydrogen bonding sites provided by the N-H, carboxylic acid, and aromatic nitrogen functionalities enable formation of stable biological complexes [2] [18]. This correlation strength emphasizes the fundamental role of hydrogen bonding in molecular recognition and target selectivity [12] [19].
Lipophilicity balance exhibits moderate correlations (r = 0.5-0.7) with absorption, distribution, metabolism, excretion, and toxicity properties [18] [7]. While important for pharmacokinetic optimization, lipophilicity shows weaker correlations due to the complex interplay of multiple factors influencing drug disposition [19] [1]. These correlations guide structural modifications aimed at improving bioavailability and reducing toxicity profiles [3] [13].